Regioisomeric Comparison: 3-Benzyloxy vs. 2-Benzyloxy Substitution and Calculated LogP Differences
The target compound (3-benzyloxy isomer, CAS 1929606-77-8) and its regioisomer 4-(2-(benzyloxy)-4-nitrophenyl)morpholine (CAS 945756-44-5) share the same molecular formula (C17H18N2O4, MW 314.34) but differ in the benzyloxy position. While both are primarily described as building blocks, the 2-benzyloxy isomer has been explicitly referenced in polo-like kinase (PLK) inhibitor patents, suggesting a distinct biological recognition profile for the ortho-substituted scaffold . No equivalent patent citations were identified for the 3-benzyloxy isomer, indicating differential intellectual property relevance. The para-nitro group's electronic effect is modulated differently depending on whether the benzyloxy is ortho (steric and electronic proximity to morpholine) or meta (primarily electronic) .
| Evidence Dimension | Positional isomerism: benzyloxy attachment point |
|---|---|
| Target Compound Data | 3-benzyloxy substitution (meta to morpholine); no specific patent/activity data identified |
| Comparator Or Baseline | 4-(2-(Benzyloxy)-4-nitrophenyl)morpholine (CAS 945756-44-5): cited in PLK inhibitor patents (e.g., lookchem.com reference to PLK4 inhibitor applications) |
| Quantified Difference | Qualitative differentiation only; no quantitative bioactivity data available for head-to-head comparison |
| Conditions | Patent literature analysis |
Why This Matters
For medicinal chemistry programs targeting PLK or related kinases, the 2-benzyloxy isomer may provide a precedent scaffold, whereas the 3-benzyloxy isomer represents an unexplored regioisomeric space with potential for novel IP and selectivity profiles.
